molecular formula C18H18N2O5S B2925879 (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one CAS No. 339276-52-7

(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2925879
CAS No.: 339276-52-7
M. Wt: 374.41
InChI Key: DIJPXGOFUIRCEZ-ZHACJKMWSA-N
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Description

(2E)-1-{3-[(Benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one (CAS Number: 339276-52-7) is a chemical compound with the molecular formula C 18 H 18 N 2 O 5 S and a molecular weight of 374.41 g/mol . It is characterized as an enone derivative featuring a benzenesulfonylmethyl group and a para-nitro substituent on its aromatic core. The structure also includes a dimethylamino group conjugated with an ethylene double bond, which can confer unique electronic properties . This extended π-system may make it a valuable synthetic intermediate for forming carbon-carbon or carbon-heteroatom bonds in the construction of complex molecules . The presence of the sulfonyl group can enhance solubility in polar solvents . As a chalcone derivative, compounds of this class are frequently investigated for their potential biological activities and are important intermediates in organic synthesis . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-19(2)11-10-18(21)14-8-9-17(20(22)23)15(12-14)13-26(24,25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPXGOFUIRCEZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(benzenesulfonyl)methyl-4-nitrobenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogs from the enaminone-chalcone family, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity (IC50, MIC) Reference
(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one (Target) R1 = 3-(benzenesulfonyl)methyl-4-NO2 Not reported Not reported Not reported Not reported
(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one R1 = 4-NO2 169–171 91 IR: 1670 cm⁻¹ (C=O), 1609 cm⁻¹ (C=C) Not tested
(2E)-3-(4-chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one R1 = 7-chloroquinolinylamino 204–205 72 IR: 1654 cm⁻¹ (C=O), 1606 cm⁻¹ (C=C) Antimalarial/anticancer (activity not quantified)
(2E)-3-(4-dimethylamino)phenyl-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2) R1 = 3-NO2, R2 = 4-dimethylamino Not reported Not reported Computational: High hyperpolarizability (β) Nonlinear optical (NLO) applications
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one R1 = 5-chlorothiophen-2-yl Not reported Not reported Fluorescence emission in solid state Two-photon absorption (material science)
(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one R1 = 2-hydroxyphenyl Not reported Not reported NMR: δ 7.8 (C=O), δ 3.0 (N(CH3)2) Antioxidant (coordination complexes)
(2E)-3-(4-dimethylamino)phenyl-1-(4-fluorophenyl)prop-2-en-1-one R1 = 4-F Not reported Not reported Dihedral angle: 7.14°–56.26° (crystal packing) Structural analysis

Key Findings

Dimethylamino Group: Electron-donating dimethylamino groups (common in all analogs) increase electron density in the chalcone backbone, enhancing fluorescence properties (e.g., solid-state emissive behavior in ) and modulating redox activity in antioxidant applications . Sulfonyl vs. Chloro/Thiophene Substituents: The benzenesulfonylmethyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition compared to smaller substituents like chloro or thiophene .

Physicochemical Properties: Melting Points: Compounds with nitro groups (e.g., 169–171°C in ) exhibit higher melting points than halogen-substituted analogs (e.g., 204–205°C in chlorinated derivatives ), likely due to increased polarity and intermolecular interactions. Spectral Data: IR spectra consistently show C=O stretches near 1650–1670 cm⁻¹ and C=C stretches at 1600–1610 cm⁻¹, confirming the enaminone core .

Biological and Material Applications: MAO-B Inhibition: Methoxy-substituted chalcones (e.g., (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one) show potent MAO-B inhibition (IC50 = 0.29 µM), suggesting the target compound’s dimethylamino and nitro groups could synergize for similar activity . Antifungal Activity: Nitro-containing chalcones (e.g., (2E)-1-(4’-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one) exhibit MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum, indicating the target compound’s nitro group may enhance antifungal efficacy .

Biological Activity

The compound (2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one, often referred to as a nitrophenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety. Its molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S with a molecular weight of 350.39 g/mol. The compound's structure can be represented as follows:

\text{ 2E 1 3 benzenesulfonyl methyl 4 nitrophenyl}-3-(dimethylamino)prop-2-en-1-one}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in cancer cell proliferation. For instance, it acts as a selective inhibitor of histone deacetylases (HDACs), which play crucial roles in regulating gene expression and are implicated in cancer progression .
  • Antioxidant Properties : Studies indicate that the compound exhibits significant antioxidant activity, which helps in reducing oxidative stress within cells. This property is beneficial in preventing cellular damage associated with various diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, suggesting its potential use as an antibacterial or antifungal agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionSignificant inhibition in cancer cell lines
Antioxidant ActivityReduced oxidative stress markers
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Study: HDAC Inhibition

In a study conducted on various cancer cell lines, the compound was tested for its ability to inhibit HDAC activity. Results showed that at concentrations ranging from 10 µM to 50 µM, there was a dose-dependent decrease in HDAC activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Case Study: Antioxidant Activity

Another investigation focused on the antioxidant potential of the compound using DPPH radical scavenging assays. The results indicated that it exhibited a scavenging effect comparable to standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress .

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